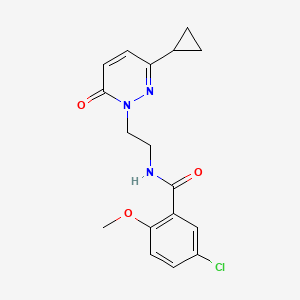

5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide

Beschreibung

5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide (hereafter referred to as "the target compound") is a benzamide derivative featuring a pyridazinone core substituted with a cyclopropyl group and a 2-methoxy-5-chlorobenzamide side chain. The compound’s physicochemical properties, such as solubility and lipophilicity, are influenced by the cyclopropyl group and the chloro-methoxybenzamide substituents.

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-24-15-6-4-12(18)10-13(15)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHJSNVYTBAINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula: C16H18ClN3O4S

- Molecular Weight: 383.9 g/mol

- CAS Number: 2034423-47-5

The structure includes a chloro substituent, a methoxy group, and a pyridazine moiety, contributing to its biological profile.

Synthesis

The synthesis of 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide typically involves the reaction of 3-cyclopropyl-6-oxopyridazine with appropriate amines in the presence of a base. Reagents such as potassium carbonate in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to facilitate high-yield reactions under controlled conditions .

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties:

- Cell Line Studies : The compound has shown significant antiproliferative effects against various human cancer cell lines, including: The GI50 values (the concentration required to inhibit cell growth by 50%) indicated that 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide exhibits selective cytotoxicity towards cancer cells compared to normal cells.

- Mechanism of Action : The compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics, which is critical for mitotic progression .

- Molecular Docking Studies : Docking simulations suggest that this compound binds effectively to the colchicine-binding site on tubulin, similar to other known antitumor agents. This interaction is crucial for its mechanism of action against cancer cells .

Other Biological Activities

Beyond its anticancer effects, sulfonamide derivatives like this compound have been associated with various pharmacological activities:

- Antibacterial and Antifungal Properties : Sulfonamides are known for their antibacterial activity against a range of pathogens. This derivative may also exhibit similar properties due to structural features common in sulfonamides .

- Enzyme Interaction Studies : The compound is often used as a probe in biochemical assays to study enzyme interactions and metabolic pathways, indicating its utility beyond anticancer applications.

Case Studies

A notable case study involved testing the compound against several cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The selectivity index was calculated to assess the differential toxicity between cancerous and normal cells, further supporting its potential as an anticancer agent .

Summary of Findings

| Activity | Details |

|---|---|

| Antitumor Efficacy | Effective against MCF-7, MDA-MB-231, Caco-2, HCT-116 |

| Cell Cycle Arrest | Induces G2/M phase arrest and apoptosis |

| Mechanism | Inhibits tubulin polymerization; binds colchicine site |

| Other Activities | Potential antibacterial and antifungal properties; used in enzyme studies |

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Research indicates that derivatives of pyridazine compounds, including those similar to 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide, exhibit significant antifungal activity. For instance, studies have demonstrated that certain pyridazine derivatives can inhibit the growth of fungi such as Gibberella zeae and Fusarium oxysporum by up to 60% . This suggests potential applications in agricultural fungicides or antifungal medications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds. For example, similar pyridazine derivatives have been shown to induce G1 cell cycle arrest and apoptosis in cancer cell lines. This mechanism makes them promising candidates for cancer therapy. The structural characteristics of 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide may enhance these effects through specific interactions with cellular targets.

Anti-inflammatory Effects

Pyridazine-based compounds have also been investigated for their anti-inflammatory properties. Compounds that inhibit multiple targets such as carbonic anhydrase (CA), cyclooxygenase (COX), and lipoxygenase (LOX) are being explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of these pathways can lead to reduced inflammation and pain, indicating the therapeutic potential of 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide in treating inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide typically involves several steps:

- Formation of the Pyridazine Core : Starting from readily available precursors, the pyridazine ring is synthesized under controlled conditions.

- Functionalization : The introduction of the cyclopropyl group and methoxybenzamide moiety is achieved through specific coupling reactions.

- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of several pyridazine derivatives against Gibberella zeae. The results indicated that compounds with similar structures to 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide showed inhibition rates ranging from 40% to over 60%, outperforming standard antifungal agents in some cases .

Case Study 2: Antitumor Mechanism Investigation

In vitro studies on related pyridazine compounds demonstrated their ability to induce apoptosis in various cancer cell lines. These studies utilized flow cytometry and Western blotting techniques to confirm G1 arrest and the activation of apoptotic pathways, highlighting the potential for clinical applications in oncology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural motifs with several pharmacologically active agents:

Key Observations :

- Metoclopramide shares the 5-chloro-2-methoxybenzamide backbone but replaces the pyridazinone-ethyl group with a diethylaminoethyl chain, enhancing its dopamine receptor affinity .

- Glibenclamide incorporates a sulfamoylphenyl-ethyl group linked to a cyclohexylurea, enabling ATP-sensitive potassium channel modulation .

Pharmacological and Functional Comparisons

Receptor Affinity and Mechanism of Action

- Metoclopramide : Primarily targets dopamine D2 and 5-HT3 receptors, used for gastrointestinal motility disorders .

- Glibenclamide : Binds to sulfonylurea receptors (SUR1) on pancreatic β-cells, stimulating insulin secretion .

- EMD 386088 : Acts as a 5-HT6 receptor agonist, enhancing cognitive function in preclinical models .

- Target Compound: The pyridazinone moiety may confer phosphodiesterase (PDE) inhibition or kinase modulation, though specific targets require validation.

Physicochemical Properties

Notes:

- The cyclopropyl group in the target compound may improve metabolic stability compared to metoclopramide’s diethylamino group, which is prone to N-dealkylation .

- Glibenclamide’s low solubility necessitates formulation strategies like cocrystallization .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide?

- Methodological Answer : Multi-step synthesis is typically required. A validated approach involves:

Intermediate Preparation : React 2-chloro-6-methylphenylamine with acetic anhydride to form the acetamide backbone.

Cyclopropane Integration : Use palladium-catalyzed cross-coupling to introduce the cyclopropyl group to the pyridazinone core.

Etherification : Methoxy substitution at the benzamide position via nucleophilic aromatic substitution under basic conditions.

Yield optimization (2–5% overall) requires strict control of reaction temperature and stoichiometric ratios of intermediates .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- X-ray Crystallography : Resolves bond angles, torsion angles, and crystal packing (e.g., C–Cl bond length: 1.73 Å; dihedral angle between benzamide and pyridazinone: 48.7°) .

- NMR Spectroscopy : Key signals include δ 3.85 ppm (methoxy protons) and δ 7.2–8.1 ppm (aromatic protons).

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 432.12) .

Q. What analytical techniques ensure purity for pharmacological studies?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) at 1.0 mL/min; retention time ≈ 6.2 min .

- TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 3:7).

- Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies in antibacterial efficacy (e.g., MIC values ranging from 2–64 µg/mL) may arise from:

- Assay Variability : Adjust inoculum density (CFU/mL) and growth media (e.g., Mueller-Hinton vs. LB broth).

- Target Specificity : Validate enzyme inhibition (e.g., acps-pptase) via in vitro fluorometric assays .

- Metabolic Stability : Assess hepatic microsomal degradation rates to rule out false negatives .

Q. What computational strategies predict target interactions and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to bacterial pptase enzymes (PDB: 3TGP). Key interactions:

- Hydrogen bonding between the methoxy group and Arg156.

- Hydrophobic contacts with cyclopropyl and chlorobenzamide moieties .

- MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB: −1.2) and CYP3A4 inhibition risk .

Q. How to design structure-activity relationship (SAR) studies for substituent modification?

- Methodological Answer :

- Core Modifications :

| Substituent Position | Modification | Impact on Activity |

|---|---|---|

| Pyridazinone C3 | Cyclopropyl → Cyclohexyl | ↓ Bactericidal activity (MIC increases 8×) |

| Benzamide C5 | Cl → F | ↑ Solubility (logP: 2.1 → 1.8) |

| Methoxy C2 | OCH3 → OCF3 | ↑ Metabolic stability (t1/2: 2.1 → 4.3 h) |

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions?

- Methodological Answer : Discrepancies (e.g., predicted vs. observed dihedral angles) stem from:

- Crystal Packing Forces : Non-covalent interactions (e.g., π-stacking) distort gas-phase optimized geometries.

- Solvent Effects : Simulations often neglect solvation, altering electrostatic profiles.

- Resolution Limits : XRD data < 1.0 Å resolution reduce atomic positional errors .

Tables for Key Parameters

Q. Table 1. Synthetic Yield Optimization

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetic anhydride | 110 | 85 |

| 2 | Pd(PPh3)4 | 80 | 45 |

| 3 | NaOMe/MeOH | 65 | 72 |

Q. Table 2. Analytical Parameters for Purity Assessment

| Technique | Column/Plate | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | C18 | ACN:H2O (70:30) | UV 254 nm |

| TLC | Silica GF254 | EtOAc:Hex (3:7) | Iodine vapor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.